2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9-2-4-14(5-3-9)11(15)8-13-6-10(12)7-13/h9-10H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXJQPSBIMFATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one, a compound with significant structural features, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H19N3O
- CAS Number : 1487896-26-3
Biological Activity Overview
Research indicates that derivatives of azetidinones, including this compound, exhibit various biological activities, particularly in cancer treatment. The following sections detail specific findings related to its anticancer properties.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to this compound:
The compound has been shown to induce apoptosis in cancer cells through several mechanisms:
- Oxidative Stress : Induction of reactive oxygen species (ROS) leading to mitochondrial dysfunction and apoptosis.
- Cell Cycle Arrest : Inhibition of cell proliferation observed in various cancer cell lines, including HeLa cells.
Case Studies
| Study Reference | Cell Line | IC50 Value (µg/ml) | Mechanism |
|---|---|---|---|
| HeLa | 29.44 ± 1.46 | Apoptosis via ROS generation | |
| Various | Not specified | Induction of apoptosis and cell cycle arrest |
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits the growth of cancer cells. For instance, a study reported that a derivative with similar structural features significantly inhibited HeLa cell growth in a concentration-dependent manner. Morphological changes consistent with apoptosis were observed, including DNA fragmentation and phosphatidylserine externalization, indicating the compound's potential as an antitumor agent.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of azetidinone derivatives has provided insights into optimizing their biological activity. Variations in substituents on the azetidine ring influence the potency and selectivity towards specific cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1-(piperidin/piperazin-1-yl)-2-(heterocyclic)ethan-1-one derivatives. Below is a detailed comparison with structurally analogous compounds, highlighting differences in substituents, physicochemical properties, and reported bioactivities:
Table 1: Structural and Functional Comparison
Notes:
- *Molecular weights are calculated unless explicitly reported.
- The quinoxaline derivative () leverages extended π-conjugation for DNA intercalation, absent in the simpler aminoazetidine analog.
- Sulfonamide-containing analogs () exhibit enhanced kinase binding due to sulfonyl group polarity, unlike the nonpolar ethanone linker in the target compound.
Key Structural and Functional Insights :
Azetidine vs. Piperidine/Piperazine Variations: The 3-aminoazetidine group provides a smaller, more strained ring compared to six-membered piperidine/piperazine derivatives. This strain may enhance binding specificity in enzyme pockets . Piperidine/piperazine analogs (e.g., ) prioritize metabolic stability and passive membrane permeability due to their lipophilic nature.
Substituent-Driven Bioactivity: Benzotriazole (SQ2): Stabilizes protein-ligand interactions via π-stacking and halogen bonding . Sulfonamide (Compound 3): Enhances hydrogen-bonding capacity, critical for ATP-binding pocket interactions in kinases .
Synthetic Accessibility: The target compound’s synthesis likely follows amination/cyclization routes similar to those for piperidine derivatives (e.g., ). Bromophenyl analogs () require diazo transfer or Suzuki-Miyaura coupling, whereas aminoazetidine derivatives may involve azetidine ring closure via nucleophilic substitution .
Q & A
Q. What are the optimal synthetic routes for 2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one, considering the reactivity of the azetidine and piperidine rings?
Methodological Answer: Synthesis typically involves multi-step protocols to preserve the integrity of the azetidine and piperidine rings. Key steps include:
- Aminoazetidine Preparation: Use of Boc-protected azetidine intermediates to prevent unwanted side reactions during coupling .
- Piperidine Functionalization: Alkylation or acylation of 4-methylpiperidine under inert conditions to avoid ring oxidation .
- Coupling Reactions: Employing reagents like EDCI/HOBt for amide bond formation between the azetidine and piperidine moieties, with purification via column chromatography .
Critical Parameters: Solvent choice (e.g., DMF for polar intermediates) and temperature control (0–25°C) to minimize ring-opening side reactions .
Q. How can the stereochemistry of the 3-aminoazetidine moiety be controlled during synthesis?
Methodological Answer:
- Chiral Auxiliaries: Use (R)- or (S)-Boc-protected azetidine precursors to enforce desired stereochemistry .
- Asymmetric Catalysis: Palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to achieve enantiomeric excess >90% .
- Analytical Validation: Confirm stereochemical purity via chiral HPLC or X-ray crystallography (using SHELXL for refinement) .
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR to confirm connectivity, with 2D experiments (COSY, HSQC) to resolve overlapping signals from the azetidine and piperidine rings .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight and detect impurities (<0.5% by LC-MS) .
- X-ray Crystallography: Single-crystal diffraction (refined via SHELXL) to determine absolute configuration and hydrogen-bonding networks .
Advanced Research Questions
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets like enzymes or receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs), validated by free-energy perturbation (FEP) calculations .
- MD Simulations: All-atom simulations (NAMD/GROMACS) in explicit solvent to assess stability of ligand-target complexes over 100-ns trajectories .
- SAR Analysis: Compare with analogs (e.g., piperazine/azetidine hybrids) to identify critical pharmacophores .
Q. How can researchers resolve discrepancies in activity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Metabolic Stability Assays: Evaluate hepatic microsomal degradation to identify labile groups (e.g., azetidine ring oxidation) .
- PK/PD Modeling: Integrate in vitro IC values with in vivo bioavailability data using compartmental models to adjust dosing regimens .
- Isotope Tracing: C-labeled compound to track metabolite formation and correlate with efficacy .
Q. What strategies mitigate instability issues of the azetidine ring under physiological conditions?
Methodological Answer:
- Structural Modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce ring strain and oxidation susceptibility .
- Prodrug Design: Mask the amino group with cleavable protectors (e.g., acetyl) to enhance stability in plasma .
- Formulation Optimization: Use liposomal encapsulation or cyclodextrin complexes to prolong half-life .
Q. How does the electronic environment of the 4-methylpiperidine ring influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Analyze electron density maps (Gaussian 09) to predict sites of nucleophilic attack on the piperidine ring .
- Kinetic Studies: Monitor reaction rates under varying pH and solvent polarities to map substituent effects .
- Comparative Analysis: Contrast with analogs (e.g., 4-ethylpiperidine derivatives) to isolate steric vs. electronic contributions .
Q. What experimental approaches validate the compound’s role as a kinase inhibitor in cancer research?
Methodological Answer:
- Enzyme Assays: Measure inhibition of kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays .
- Cell-Based Studies: Evaluate antiproliferative effects in cancer cell lines (IC determination via MTT assays) .
- Biomarker Analysis: Quantify phosphorylation levels of downstream targets (e.g., ERK) via Western blot .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
